(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one
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Overview
Description
(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one is a complex organic compound belonging to the class of pyrroloquinolines This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.
Cyclization: The resulting intermediate undergoes cyclization to form the quinoline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to myosin-14, a protein involved in cellular motility and muscle contraction . This binding inhibits the activity of myosin-14, leading to alterations in cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Blebbistatin: A well-known myosin inhibitor with a similar tricyclic structure.
Myosin-14 Inhibitors: Other compounds that target myosin-14 and exhibit similar biological activities.
Uniqueness
(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one is unique due to its specific structural features and the presence of the hydroxyl group at the 3a position. This structural uniqueness contributes to its distinct binding affinity and selectivity for myosin-14, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
(3aS)-3a-hydroxy-5-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-5-9-14-15(12)16(21)18(22)10-11-20(17(18)19-14)13-7-3-2-4-8-13/h2-9,22H,10-11H2,1H3/t18-/m1/s1 |
InChI Key |
NJBBBRZNBVLTRZ-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)O |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O |
Origin of Product |
United States |
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